

# Comparative Analysis of Alkaline Earth Metal Halide Properties

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## Compound of Interest

Compound Name: *Barium bromide*

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The halides of alkaline earth metals (Group 2 elements) represent a class of inorganic compounds with diverse properties and applications, ranging from roles as electrolytes and catalysts to components in optical materials and precursors in chemical synthesis. For professionals in research and development, a thorough understanding of the periodic trends governing their physicochemical properties is crucial for material selection, reaction design, and predicting behavior in aqueous environments.

This guide provides a comparative analysis of key properties of alkaline earth metal halides ( $MX_2$ ), including lattice energy, hydration enthalpy, solubility, and melting/boiling points. It outlines the experimental protocols for their determination and presents a consolidated view of the data to facilitate objective comparison.

## Key Physicochemical Properties: A Comparative Overview

The properties of alkaline earth metal halides are primarily governed by the size and charge density of the cation ( $Be^{2+}$ ,  $Mg^{2+}$ ,  $Ca^{2+}$ ,  $Sr^{2+}$ ,  $Ba^{2+}$ ). As one descends the group, the ionic radius increases, leading to a lower charge density. This fundamental trend dictates the progressive changes observed in lattice energy, hydration enthalpy, and consequently, solubility.

## Lattice Energy

Lattice energy is the energy released when one mole of an ionic solid is formed from its constituent gaseous ions. It is a measure of the strength of the ionic bonds in the crystal lattice. For alkaline earth metal halides, the lattice energy is influenced by two main factors: the charge on the ions (which is constant at +2 for the cation and -1 for the halide) and the distance between the ions.

As the size of the alkaline earth metal cation increases from  $\text{Be}^{2+}$  to  $\text{Ba}^{2+}$ , the internuclear distance in the crystal lattice increases. This leads to a weaker electrostatic attraction between the ions. Consequently, the lattice energy decreases down the group. Similarly, for a given metal cation, the lattice energy decreases as the halide ion gets larger (from  $\text{F}^-$  to  $\text{I}^-$ ).

## Hydration Enthalpy

Hydration enthalpy is the energy released when one mole of gaseous ions is dissolved in sufficient water to give an infinitely dilute solution. It reflects the strength of the ion-dipole interactions between the ions and water molecules. The magnitude of hydration enthalpy is directly proportional to the charge density of the ion.

As the ionic radius increases down the group, the charge density of the cation decreases. This results in weaker interactions with polar water molecules. Therefore, the hydration enthalpy of the alkaline earth metal cations decreases down the group (becomes less exothermic).[\[1\]](#)

## Solubility in Water

The solubility of an ionic compound in water is determined by the balance between two competing energetic factors: the lattice energy (the energy required to break the crystal lattice) and the hydration enthalpy of the constituent ions (the energy released when the ions are hydrated).

$$\Delta H_{\text{solution}} \approx \text{Lattice Energy} + \Delta H_{\text{hydration}}$$

For a salt to dissolve, the energy released during hydration must be sufficient to overcome the energy required to break apart the crystal lattice.

The trend in solubility for alkaline earth metal halides is not straightforward and depends on the specific halide:

- Fluorides ( $MF_2$ ): These compounds are generally sparingly soluble. The lattice energy is very high due to the small size of the fluoride ion. Although the hydration enthalpies are also high, the lattice energy term dominates, leading to low solubility.
- Chlorides ( $MCl_2$ ), Bromides ( $MBr_2$ ), and Iodides ( $MI_2$ ): These halides are typically highly soluble in water.<sup>[2]</sup> For these larger halide ions, the lattice energies are significantly lower than for fluorides. Both lattice energy and hydration enthalpy decrease down the group. However, the decrease in hydration enthalpy is generally more pronounced than the decrease in lattice energy. This trend leads to a general decrease in solubility for chlorides, bromides, and iodides as you move down the group from  $MgCl_2$  to  $BaCl_2$ .<sup>[3]</sup>

Beryllium halides exhibit anomalous behavior due to the high polarizing power of the small  $Be^{2+}$  ion, which imparts significant covalent character to the bonds.<sup>[4]</sup>

## Melting and Boiling Points

The melting and boiling points of ionic compounds are primarily determined by the strength of the ionic bonds, which is reflected in the lattice energy.<sup>[2]</sup> Generally, higher lattice energy corresponds to a higher melting point.

- Effect of Halide: For any given alkaline earth metal, the melting point decreases from the fluoride to the iodide ( $MF_2 > MCl_2 > MBr_2 > MI_2$ ). This is a direct consequence of the decreasing lattice energy as the halide ion becomes larger.
- Effect of Metal Cation: The trend down the group is less regular. While a general decrease is expected due to falling lattice energies, variations in crystal structure can influence the trend. Beryllium halides have notably lower melting points compared to the others, a reflection of their significant covalent character.<sup>[4]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative properties of the alkaline earth metal halides.

Compound	Lattice Energy (kJ/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility (g/100 g H <sub>2</sub> O)
Fluorides				
BeF <sub>2</sub>	-3506	554 (sublimes)	1169	1.6 (20°C)
MgF <sub>2</sub>	-2957	1261	2239	0.0076 (20°C)
CaF <sub>2</sub>	-2630	1418	2533	0.0016 (20°C)
SrF <sub>2</sub>	-2486	1477	2460	0.012 (20°C)
BaF <sub>2</sub>	-2347	1368	2260	0.16 (20°C)
Chlorides				
BeCl <sub>2</sub>	-3021	405	488	15.1 (20°C)
MgCl <sub>2</sub>	-2526	714	1412	54.3 (20°C)
CaCl <sub>2</sub>	-2258	772	1935	74.5 (20°C)
SrCl <sub>2</sub>	-2156	874	1250	53.8 (20°C)
BaCl <sub>2</sub>	-2056	962	1560	35.8 (20°C)
Bromides				
BeBr <sub>2</sub>	-2933	508	520	Very Soluble
MgBr <sub>2</sub>	-2440	711	1250	102 (20°C)
CaBr <sub>2</sub>	-2177	730	1815	142 (20°C)
SrBr <sub>2</sub>	-2085	643	1850	107 (20°C)
BaBr <sub>2</sub>	-1989	857	1850	104 (20°C)
Iodides				
BeI <sub>2</sub>	-2766	480	590	Very Soluble
MgI <sub>2</sub>	-2293	637 (decomposes)	N/A	148 (20°C)
CaI <sub>2</sub>	-2074	779	1100	209 (20°C)

SrI <sub>2</sub>	-1984	515	1773	177 (20°C)
BaI <sub>2</sub>	-1895	711	1800	221 (20°C)

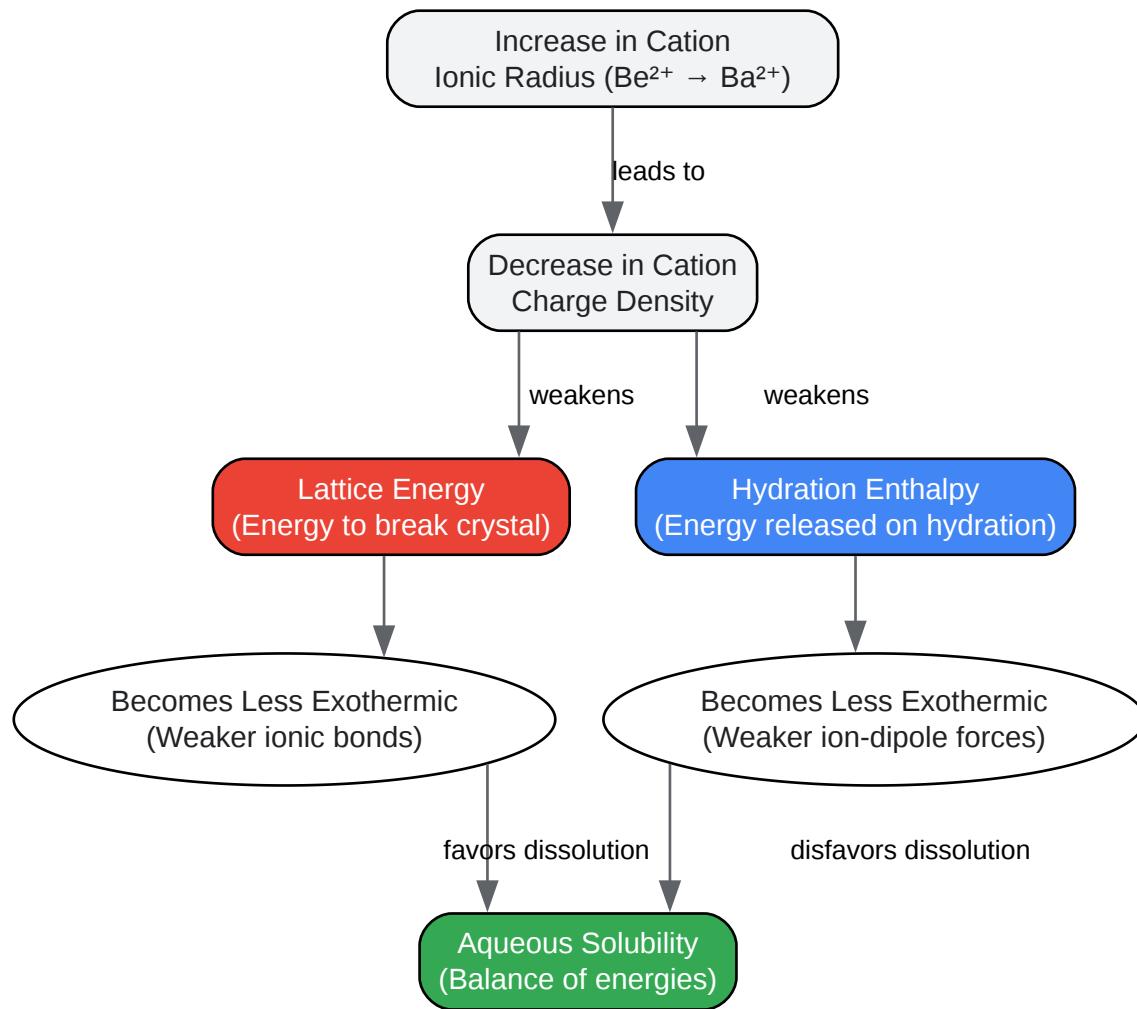
Note: Data is compiled from various sources and may show slight variations. "Sublimes" indicates transition directly from solid to gas. "Decomposes" indicates breakdown before boiling.

#### Hydration Enthalpies of Alkaline Earth Metal Cations

Ion	Ionic Radius (pm)	Hydration Enthalpy (kJ/mol)
Be <sup>2+</sup>	31	-2494
Mg <sup>2+</sup>	65	-1921
Ca <sup>2+</sup>	99	-1577
Sr <sup>2+</sup>	113	-1443
Ba <sup>2+</sup>	135	-1305

## Logical Relationships in Halide Properties

The interplay between the fundamental atomic properties and the resulting macroscopic chemical properties can be visualized as a logical workflow.



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Caption: Logical flow of how cation size influences key halide properties.

## Experimental Protocols

Accurate and reproducible data are paramount in scientific research. The following sections detail the standard experimental methodologies for determining the key properties discussed.

## Lattice Energy Determination (Indirectly via Born-Haber Cycle)

Lattice energy cannot be measured directly. It is calculated using Hess's Law via a thermochemical cycle known as the Born-Haber cycle.<sup>[5][6]</sup> For an alkaline earth metal halide

(MX<sub>2</sub>), the cycle relates the standard enthalpy of formation (ΔH°f) to several experimentally determinable enthalpy changes.

Methodology: The lattice energy (U) is the unknown value in the equation derived from the cycle:  $\Delta H^{\circ f} (MX_2) = \Delta H_{\text{sub}}(M) + IE_1(M) + IE_2(M) + \Delta H_{\text{diss}}(X_2) + 2 * EA(X) + U$

- Enthalpy of Formation (ΔH°f): Determined by direct calorimetry, measuring the heat change when the metal (M) reacts with the halogen (X<sub>2</sub>) to form the solid halide (MX<sub>2</sub>).
- Enthalpy of Sublimation/Atomization (ΔH<sub>sub</sub>): The energy required to convert one mole of the solid metal into gaseous atoms. This is measured using techniques like Knudsen effusion mass spectrometry.
- Ionization Energies (IE<sub>1</sub> and IE<sub>2</sub>): The energy required to remove the first and second valence electrons from a gaseous metal atom.<sup>[5]</sup> These values are determined from atomic spectroscopy.
- Bond Dissociation Enthalpy (ΔH<sub>diss</sub>): The energy required to break the bonds in one mole of the gaseous halogen (X<sub>2</sub>) to form gaseous atoms (2X). This is also determined spectroscopically.
- Electron Affinity (EA): The energy change when one mole of gaseous halogen atoms gains one electron each. This is measured using techniques like photodetachment spectroscopy.
- Calculation: With all other values determined experimentally, the lattice energy (U) can be calculated.

## Solubility Determination (Isothermal Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a solid in a liquid.<sup>[7][8]</sup>

Methodology:

- Preparation: An excess amount of the powdered alkaline earth metal halide is added to a known volume of deionized water in a sealed, thermostatted flask. Adding excess solid ensures that a saturated solution is formed.<sup>[8]</sup>

- **Equilibration:** The flask is agitated (e.g., using a magnetic stirrer or mechanical shaker) in a constant-temperature water bath. The system is allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.[8] Equilibrium is confirmed by taking samples at different time points until the measured concentration is constant.
- **Phase Separation:** After equilibration, agitation is stopped, and the solid is allowed to settle. The saturated solution is carefully separated from the undissolved solid. This is typically done by filtering the solution through a fine-pore membrane filter (e.g., 0.22  $\mu\text{m}$ ) to remove any suspended microcrystals.[9][10]
- **Analysis:** The concentration of the dissolved salt in a precisely measured aliquot of the clear filtrate is determined using a suitable analytical technique. Methods can include:
  - **Gravimetric Analysis:** Evaporating the solvent from a known mass of the solution and weighing the residual solid.
  - **Titration:** Titrating the halide ion (e.g., with silver nitrate) or the metal ion (e.g., with EDTA).
  - **Ion Chromatography or Atomic Absorption Spectroscopy (AAS):** For more precise measurements of the cation or anion concentration.
- **Calculation:** The solubility is expressed as grams of solute per 100 grams of solvent ( g/100 g  $\text{H}_2\text{O}$ ).

## Melting Point Determination (Capillary Method)

This is the most common and accessible method for determining the melting point of a crystalline solid.[11][12]

Methodology:

- **Sample Preparation:** The solid halide sample must be completely dry and finely powdered to ensure uniform packing and efficient heat transfer.[13]
- **Loading:** The open end of a thin-walled glass capillary tube (sealed at one end) is jabbed into the powder. The tube is inverted and tapped gently on a hard surface, or dropped through a

long glass tube, to pack the solid into the sealed end. The final packed sample height should be 2-3 mm.[14][15]

- Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube with a heating bath). The apparatus contains a heating block or fluid, a calibrated thermometer or digital temperature sensor, and a viewing port with magnification. [12]
- Heating: The sample is heated rapidly to about 15-20°C below the expected melting point. Then, the heating rate is slowed significantly to 1-2°C per minute.[14] A slow heating rate near the melting point is critical for an accurate measurement.[12]
- Observation and Recording: The melting range is recorded. This consists of two temperatures:
  - $T_1$  (Onset of Melting): The temperature at which the first droplet of liquid is observed.
  - $T_2$  (Complete Melting): The temperature at which the last solid crystal disappears, and the sample is a clear liquid.
- Reporting: The result is reported as a melting range ( $T_1 - T_2$ ). For a pure compound, this range is typically narrow (0.5-2°C). The procedure should be repeated at least once to ensure reproducibility.[14]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)